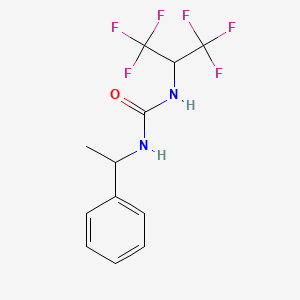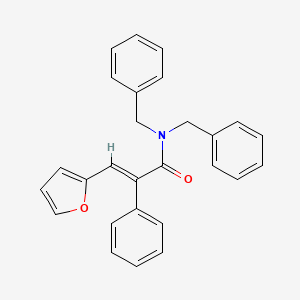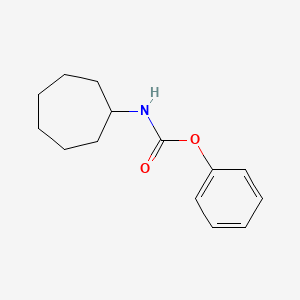![molecular formula C20H23NO5 B5014942 2-[(2-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid](/img/structure/B5014942.png)
2-[(2-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid is a complex organic compound that combines the structural features of isoquinoline and oxalic acid. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The addition of oxalic acid enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-ethoxybenzyl chloride and isoquinoline.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Oxalic Acid Addition: The resulting product is then treated with oxalic acid in a suitable solvent to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-[(2-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid involves its interaction with various molecular targets. The isoquinoline moiety can bind to specific receptors or enzymes, modulating their activity. The oxalic acid component may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
- 2-[(2-chlorophenyl)methyl]-3,4-dihydro-1H-isoquinoline
- 2-[(2-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinoline
Uniqueness
2-[(2-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-[(2-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.C2H2O4/c1-2-20-18-10-6-5-9-17(18)14-19-12-11-15-7-3-4-8-16(15)13-19;3-1(4)2(5)6/h3-10H,2,11-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLCWGNFROGDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC3=CC=CC=C3C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine](/img/structure/B5014863.png)
![2-[1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B5014866.png)
![4-[3-(2-methoxyethylamino)-3-oxopropyl]-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B5014868.png)
![5-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide](/img/structure/B5014876.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5014889.png)

![N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-chloro-4-methylphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B5014898.png)
![(5E)-5-[(2,6-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5014902.png)
![3-BROMO-N-TERT-BUTYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5014910.png)

![2-[4-(5,7-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol](/img/structure/B5014925.png)
![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5014948.png)

